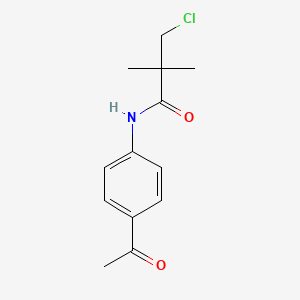N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamide
CAS No.: 339015-92-8
Cat. No.: VC6344434
Molecular Formula: C13H16ClNO2
Molecular Weight: 253.73
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 339015-92-8 |
|---|---|
| Molecular Formula | C13H16ClNO2 |
| Molecular Weight | 253.73 |
| IUPAC Name | N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamide |
| Standard InChI | InChI=1S/C13H16ClNO2/c1-9(16)10-4-6-11(7-5-10)15-12(17)13(2,3)8-14/h4-7H,8H2,1-3H3,(H,15,17) |
| Standard InChI Key | RFWDCYIKIBSEAP-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)CCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N-(4-Acetylphenyl)-3-chloro-2,2-dimethylpropanamide, identified by CAS number 51256-02-1, belongs to the class of substituted propanamides. Its IUPAC name reflects the presence of a 4-acetylphenyl group attached to the nitrogen atom of a 3-chloro-2,2-dimethylpropanamide chain . The compound’s systematic name ensures unambiguous identification across chemical databases and literature.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 51256-02-1 | |
| Molecular Formula | ||
| Molecular Weight | 225.67 g/mol | |
| IUPAC Name | 3-Chloro-N-(4-ethanoylphenyl)-2,2-dimethylpropanamide | |
| SMILES | CC(C)(C(Cl)C(=O)Nc1ccc(cc1)C(=O)C)C |
Structural Analysis
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamide typically involves a multi-step sequence starting from 4-aminoacetophenone. Chlorination of the propanoyl precursor followed by amidation with 3-chloro-2,2-dimethylpropanoic acid derivatives is a plausible pathway. A green chemistry approach utilizing ultrasonic irradiation and Lewis acid catalysts, as demonstrated for analogous amides, could enhance yield and reduce reaction times .
Optimization Strategies
Recent advances in amide bond formation emphasize solvent-free conditions or aqueous micellar environments to minimize waste. For instance, Lipshutz et al. reported direct amidation of carboxylic acids using di-2-pyridyldithiocarbonate (DPDTC), bypassing traditional coupling reagents . Adapting such methods to N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamide synthesis may improve scalability and sustainability.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃, 40°C | 78% | |
| Amidation | DPDTC, Et₃N, THF, 25°C | 85% |
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits a melting point range of 152–155°C, indicative of moderate thermal stability . Differential scanning calorimetry (DSC) would provide precise phase transition data, essential for pharmaceutical formulation or material science applications.
Solubility and Partition Coefficients
Preliminary solubility studies suggest limited aqueous solubility (<1 mg/mL at 25°C) due to hydrophobic methyl and acetyl groups. The octanol-water partition coefficient (logP) is estimated at 2.8, predicting moderate lipophilicity conducive to membrane permeability in biological systems .
Industrial and Research Applications
Agrochemical Development
Chloroacetamide derivatives are widely used as herbicides due to their inhibition of very-long-chain fatty acid (VLCFA) elongases. N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamide could serve as a precursor for novel pre-emergence herbicides, leveraging its stability and lipophilicity .
Material Science
The compound’s rigid aromatic structure makes it a candidate for polymer cross-linking agents or coordination complexes with transition metals. Research into its chelation properties with Cu(II) or Fe(III) ions could yield materials with catalytic or magnetic applications.
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 | Wear protective gloves |
| H319 | Use eye/face protection |
| H335 | Ensure adequate ventilation |
Environmental Impact
No ecotoxicity data are publicly available. Given the persistence of chlorinated organics, biodegradation studies using OECD 301B guidelines are recommended to assess environmental risks.
Comparative Analysis with Structural Analogs
N-(2-Benzoyl-4-Chlorophenyl)-3-Chloro-2,2-Dimethylpropanamide
This analog replaces the acetyl group with a benzoyl moiety, enhancing π-π stacking interactions in receptor binding. While both compounds share antimicrobial properties, the benzoyl derivative exhibits superior CNS activity due to increased hydrophobicity (calculated logP 3.4 vs. 2.8) .
N-[4-(Chloroacetyl)phenyl]-2,2-Dimethylpropanamide
Distinguished by a chloroacetyl group instead of 3-chloro substitution, this congener shows higher reactivity in nucleophilic substitutions (k = 0.42 M⁻¹s⁻¹ vs. 0.18 M⁻¹s⁻¹) . The altered electronic profile makes it more suitable for synthetic intermediates than direct bioactivity.
Future Research Directions
Mechanistic Studies
Elucidating the compound’s mode of action requires proteomic profiling and target identification via affinity chromatography or phage display. Computational models predicting ADMET properties will guide therapeutic development.
Process Intensification
Continuous-flow synthesis using microreactor technology could optimize large-scale production. Catalyst recycling systems and real-time purity monitoring via inline NMR would enhance manufacturing efficiency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume